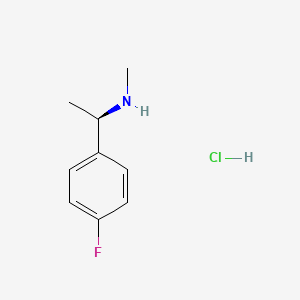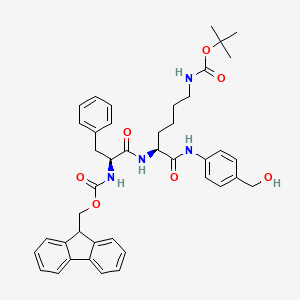
Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate is an organic compound belonging to the class of picolinates It features a picolinic acid core substituted with a benzyloxy group at the 4-position and a hydroxymethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate typically involves multi-step organic reactions. One common method starts with the preparation of the picolinic acid derivative, followed by the introduction of the benzyloxy and hydroxymethyl groups through selective substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and quality control to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The picolinic acid core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, benzyl alcohols, and various substituted picolinates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. The benzyloxy and hydroxymethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
Methyl 4-(hydroxymethyl)picolinate: Lacks the benzyloxy group, which may affect its reactivity and applications.
Methyl 4-(benzyloxy)picolinate:
Methyl 6-(hydroxymethyl)picolinate: Similar structure but without the benzyloxy group, leading to different reactivity and applications.
Uniqueness
Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate is unique due to the presence of both benzyloxy and hydroxymethyl groups, which confer distinct chemical properties and potential applications. Its dual functionality makes it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
methyl 6-(hydroxymethyl)-4-phenylmethoxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-15(18)14-8-13(7-12(9-17)16-14)20-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHLPFDPCZFHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CO)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-5,6-dihydrobenzo[b][1]benzazepine](/img/structure/B8181891.png)







![8-bromo-7H-benzo[c]carbazole](/img/structure/B8181951.png)



